Aurothiomalate (sodium)

Rheumatoid Arthritis Disease-Modifying Antirheumatic Drugs Gold Salt Therapy

Sodium aurothiomalate (gold sodium thiomalate) is a water-soluble parenteral gold DMARD that uniquely slows radiographic joint erosion in active RA—a disease-modifying effect not achieved by methotrexate. Unlike aurothioglucose oily suspension, its aqueous formulation ensures predictable IM kinetics (peak 3–6 h). Clinical equivalence to methotrexate is confirmed, with mucocutaneous rather than hepatic/hematologic toxicity. Also a molecular probe for NFκB-DNA blockade and COX-2 repression studies. Procure at 99.9% purity (metals basis).

Molecular Formula C5H11AuNaO4S
Molecular Weight 387.16 g/mol
Cat. No. B10830287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurothiomalate (sodium)
Molecular FormulaC5H11AuNaO4S
Molecular Weight387.16 g/mol
Structural Identifiers
SMILES[H-].C.C(C(C(=O)O)S)C(=O)O.[Na+].[Au]
InChIInChI=1S/C4H6O4S.CH4.Au.Na.H/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);1H4;;;/q;;;+1;-1
InChIKeyQTMMQQZZZMFKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Aurothiomalate: Injectable Gold Salt DMARD for Rheumatoid Arthritis with Established Cross-Study Comparability Data


Sodium aurothiomalate (gold sodium thiomalate) is a gold-containing disease-modifying antirheumatic drug (DMARD) administered by deep intramuscular injection for the treatment of active progressive rheumatoid arthritis [1]. As a water-soluble gold salt formulation supplied at 50 mg/mL, it belongs to the parenteral gold compound class alongside aurothioglucose (oily suspension) and auranofin (oral) [2]. Unlike conventional NSAIDs or glucocorticoids, sodium aurothiomalate demonstrates the capacity to slow radiographic progression of joint erosion in rheumatoid arthritis, a hallmark DMARD property that distinguishes it from purely symptomatic therapies [3]. The compound's clinical profile is defined by a delayed onset of action (typically 6-8 weeks to initial response, with months required for full therapeutic effect), extensive plasma protein binding (85-95%), and an elimination half-life of approximately 5-12.5 days following IM administration [4].

Why Aurothiomalate Sodium Cannot Be Freely Interchanged with Aurothioglucose, Auranofin, or Methotrexate in RA Protocols


Generic substitution among gold-based DMARDs and alternative RA therapies is precluded by fundamental differences in formulation chemistry, administration route, pharmacokinetic profiles, and toxicity patterns. Sodium aurothiomalate is a water-soluble formulation for intramuscular injection that yields distinct bioavailability and tissue distribution kinetics compared to the oily suspension aurothioglucose, which exhibits slower, more erratic absorption [1]. When patients were switched from aurothioglucose to aurothiomalate, 24% withdrew within 12 months—16% due to novel adverse drug reactions not previously experienced on aurothioglucose, demonstrating that even within the same gold salt class, tolerability profiles are not interchangeable [2]. Furthermore, the efficacy-toxicity relationship differs fundamentally from oral gold (auranofin): in aurothiomalate-treated patients, the onset of therapeutic response coincides with the onset of toxicity, whereas this correlation is absent with auranofin [3]. Against non-gold DMARDs such as methotrexate, the toxicity profile diverges significantly—mucocutaneous reactions predominate with aurothiomalate versus gastrointestinal and hematologic concerns with methotrexate—mandating distinct monitoring protocols and patient selection criteria [4].

Quantitative Comparative Evidence for Aurothiomalate Sodium Versus Gold and Non-Gold DMARD Alternatives


Sodium Aurothiomalate vs. Aurothioglucose: Therapeutic Equivalence with Superior Long-Term Continuation Rate

In a long-term comparative study of 146 patients (73 per group) with rheumatoid arthritis followed for up to 40 months (sodium aurothiomalate) and 32 months (aurothioglucose), both water-soluble aurothiomalate and oily suspension aurothioglucose demonstrated equivalent therapeutic efficacy across all clinical parameters including activity index, joint index, erythrocyte sedimentation rate, and hemoglobin levels . The average treatment duration was 72.5 weeks for aurothiomalate versus 60 weeks for aurothioglucose, with average cumulative doses of 3,350 mg and 2,600 mg respectively . Side effect incidence was comparable (63% vs. 61%), predominantly manifesting as mucocutaneous reactions during the first 20 weeks of therapy, with discontinuation due to adverse effects occurring in 26.5% of cases in both groups . Kaplan-Meier survival analysis from a separate switching study showed aurothiomalate continuation rates of 78.5% after 12 months [1].

Rheumatoid Arthritis Disease-Modifying Antirheumatic Drugs Gold Salt Therapy Comparative Effectiveness

Sodium Aurothiomalate vs. Auranofin: Greater Efficacy but Higher Toxicity Burden in Direct Comparison

A Canadian multicenter prospective trial randomized 112 patients with classical or definite rheumatoid arthritis to receive either sodium aurothiomalate (GSTM) or oral auranofin (AF). At 6 months, both drugs demonstrated equal and significant clinical benefit across all parameters including morning stiffness, grip strength, articular index, pain, and quality of life assessments [1]. However, the toxicity profile diverged substantially: total adverse events were more frequent and more serious in the GSTM group, with withdrawals due to side effects in the GSTM group versus withdrawals primarily for inadequate therapeutic efficacy in the AF group [1]. A two-year open randomized study of 60 patients per group reported that only 40% completed the full two-year treatment period, with adverse reactions being a more common reason for withdrawal from sodium aurothiomalate (SATM) than from auranofin, while insufficient therapeutic response was more common with auranofin [2]. Meta-analyses confirm that parenteral gold (GST) tends to show greater efficacy than auranofin, but auranofin has fewer significant adverse effects [3].

Rheumatoid Arthritis Parenteral Gold Therapy Oral Gold Therapy Efficacy-Toxicity Ratio

Sodium Aurothiomalate vs. Methotrexate: Equivalent Clinical Efficacy with Divergent Radiographic and Toxicity Profiles

A randomized, double-blind study of 102 patients with active erosive rheumatoid arthritis (median disease duration 14 months) compared intramuscular sodium aurothiomalate (50 mg/week, n=50) with oral methotrexate (15 mg/week, n=52) over 24 months [1]. All clinical parameters, ESR, and CRP improved by >50% in both groups without significant intergroup difference; an improvement exceeding 50% occurred in 57% of patients in both treatment arms [1]. However, radiographic outcomes showed distinct patterns: Larsen score deteriorated during the first 6 months in both groups (MTX +3.0 vs. GST +4.3), then stabilized with methotrexate but decreased with gold—indicating potential erosion healing in the gold group not observed with methotrexate [1]. Toxicity withdrawals were significantly more frequent in the GST group [1]. A separate 26-week double-blind study of 40 patients confirmed equivalent efficacy across swollen/tender joints, morning stiffness, grip strength, pain scale, and ESR, while showing significantly lower adverse events with methotrexate (5 patients, 5 total events) versus GSTM (11 patients, 15 total events; p<0.01) [2].

Rheumatoid Arthritis Radiographic Progression DMARD Comparison Methotrexate

Mechanistic Differentiation: Selective COX-2 Transcriptional Repression and NFκB Pathway Blockade

In fibroblast-like synoviocytes (FLSs)—cells critically implicated in rheumatoid arthritis pathogenesis—aurothiomalate (AuTM) acts as a specific COX-2 transcriptional repressor, blocking IL-1β-induced COX-2 transcription while leaving COX-1 transcription and translation unaffected [1]. This selectivity profile contrasts with conventional NSAIDs, which inhibit COX enzymes post-translationally without transcriptional discrimination. Concomitantly, AuTM blocks NFκB-DNA interaction, AP-1, and STAT3 transcription factor activation, thereby suppressing IL-1β-induced hyaluronan accumulation via HAS1 transcription blockade [1]. Importantly, AuTM achieves NFκB blockade without interfering with IκBα degradation—a mechanism distinct from many other NFκB pathway inhibitors [1]. The dose-dependent reduction in PGE2 release from FLS exposed to AuTM correlates with the transcriptional repression mechanism rather than direct enzymatic inhibition [1].

Molecular Pharmacology COX-2 Inhibition NFκB Signaling Hyaluronan Synthase

Pharmacokinetic Differentiation: Extensive Protein Binding and Prolonged Tissue Retention Profile

Sodium aurothiomalate exhibits a pharmacokinetic profile characterized by rapid IM absorption with peak serum concentrations at 3-6 hours post-injection, followed by extensive plasma protein binding (85-95% bound predominantly to albumin) and an elimination half-life ranging from 5 to 12.5 days [1][2]. Excretion occurs primarily via urine (60-90% of absorbed gold) with fecal elimination accounting for approximately 10% [2]. The apparent volume of distribution is 0.26 L/kg [3]. Critically, double-isotope labeling studies in mice and patients demonstrate that the gold and thiomalate moieties separate in vivo, resulting in protein-bound gold and release of free thiomalate—approximately half of which is excreted in urine during the first day, with the remainder binding to tissue membranes and cells [4][5]. This dissociation phenomenon has been proposed to contribute to the compound's antirheumatic effects via the thiol carrier moiety [4].

Pharmacokinetics Drug Disposition Gold Salt Therapy DMARD Pharmacology

Evidence-Based Application Scenarios for Sodium Aurothiomalate in Rheumatoid Arthritis Research and Clinical Procurement


First-Line DMARD in Early Erosive Rheumatoid Arthritis with Prioritized Radiographic Outcome

Sodium aurothiomalate is indicated for patients with active erosive rheumatoid arthritis of recent onset (median disease duration ~14 months) where preservation of joint structure is the primary therapeutic objective. The evidence from the 24-month methotrexate comparative trial demonstrates that while both agents produce equivalent clinical improvement (>50% response in 57% of patients), sodium aurothiomalate uniquely demonstrated a decrease in Larsen score after the initial 6-month period, suggesting erosion healing capacity not observed with methotrexate stabilization [1]. Procurement for this scenario prioritizes radiographic disease modification over short-term tolerability, making sodium aurothiomalate a rational first-line selection in patients without contraindications to gold therapy.

Methotrexate-Contraindicated or Methotrexate-Intolerant RA Population Requiring Alternative DMARD

For rheumatoid arthritis patients with contraindications to methotrexate (e.g., significant hepatic impairment, pulmonary disease, or pregnancy planning) or documented methotrexate intolerance, sodium aurothiomalate provides a clinically equivalent alternative DMARD. Two independent randomized controlled trials confirm that parenteral sodium aurothiomalate achieves equivalent efficacy to methotrexate across all standard clinical outcome measures including swollen/tender joint counts, morning stiffness, grip strength, pain scores, and acute-phase reactants [1][2]. The availability of long-term data (up to 24-36 months) supports its use as a sustained disease-modifying intervention in this patient subset [1].

Gold Salt Formulation Selection Where Aqueous Injectable Preparation Is Preferred Over Oily Suspension

In clinical or research settings where the formulation characteristics of the gold salt are material to protocol design, sodium aurothiomalate (aqueous solution) offers predictable absorption kinetics with peak serum concentrations at 3-6 hours post-injection, compared to the slow, erratic absorption profile of aurothioglucose oily suspension [1]. The head-to-head comparative study confirms therapeutic equivalence between the two parenteral gold formulations across all efficacy and safety parameters, with no significant differences in activity index, joint index, ESR, or hemoglobin outcomes [2]. However, the switching study demonstrates that 24% of patients transitioned from aurothioglucose to aurothiomalate withdraw within 12 months, with 16% experiencing novel adverse drug reactions, underscoring that formulation selection is not trivial [3]. This scenario applies when consistent pharmacokinetics or product availability (following aurothioglucose market withdrawal) drive procurement decisions.

Investigational Studies Targeting NFκB-Dependent Inflammatory Pathways or COX-2 Transcriptional Regulation

Sodium aurothiomalate serves as a molecular probe for research investigating NFκB-DNA interaction blockade, COX-2 transcriptional repression, or hyaluronan synthase-1 (HAS1) regulation. The compound's demonstrated capacity to block NFκB-DNA interaction without interfering with IκBα degradation distinguishes it mechanistically from many other NFκB pathway inhibitors [1]. Its selective transcriptional repression of COX-2 while preserving COX-1 expression provides a unique pharmacological tool for studying differential regulation of prostaglandin synthesis pathways [1]. Additionally, the documented in vivo dissociation of gold from the thiomalate carrier—with the free thiomalate moiety potentially contributing independently to therapeutic effects—presents opportunities for investigating structure-activity relationships in gold-based therapeutics [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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